(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
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Overview
Description
(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a complex organic compound that features a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the bromophenyl and fluorobenzyl groups. The final step involves the formation of the cyanoacetate moiety.
Formation of Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of Aromatic Substituents: The bromophenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions.
Formation of Cyanoacetate: The final step involves the reaction of the intermediate with ethyl cyanoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromophenyl group can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. The thiazolidine ring and aromatic substituents allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 2-(3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
Uniqueness
Compared to similar compounds, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is unique due to the presence of both bromophenyl and fluorobenzyl groups. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O3S/c1-2-28-21(27)17(12-24)20-25(16-9-5-14(22)6-10-16)19(26)18(29-20)11-13-3-7-15(23)8-4-13/h3-10,18H,2,11H2,1H3/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLCERLHROCBNL-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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